molecular formula C8H7ClO2 B070759 3-Chloro-5-methoxybenzaldehyde CAS No. 164650-68-4

3-Chloro-5-methoxybenzaldehyde

Cat. No.: B070759
CAS No.: 164650-68-4
M. Wt: 170.59 g/mol
InChI Key: BMSBBELFYSUAOR-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7ClO2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a methoxy group at the fifth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-5-methoxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 5-methoxybenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-5-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield the corresponding alcohol, 3-Chloro-5-methoxybenzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: 3-Chloro-5-methoxybenzoic acid.

    Reduction: 3-Chloro-5-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chloro-5-methoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It serves as a building block for more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of fine chemicals. It is also used in the manufacture of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorine and methoxy groups can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

  • 5-Chloro-2-methoxybenzaldehyde
  • 3-Chloro-2-methoxybenzaldehyde
  • 2-Chloro-4-methoxybenzaldehyde

Comparison: 3-Chloro-5-methoxybenzaldehyde is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring. This positioning can affect its chemical reactivity and physical properties compared to other similar compounds. For example, the position of the substituents can influence the compound’s boiling point, solubility, and reactivity in substitution reactions.

Properties

IUPAC Name

3-chloro-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSBBELFYSUAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619813
Record name 3-Chloro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164650-68-4
Record name 3-Chloro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-methoxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Triflate 5 (9 g, 28 mmol), palladium(II) acetate (120 mg, 0.5 mmol), 1,1'-bis(diphenylphosphino)ferrocene (620 mg, 1 mmol) and hplc grade CH3CN (10 ml) were mixed well in a teflon-lined stainless steel bomb. After adding freshly made, pulverized proton sponge formate2 (7.84 g, 30 mmol), the bomb was sealed and heated at 90° C. for 4 h. The cooled reaction was then filtered to remove proton sponge crystals, partitioned between EtOAc and 3N HCl. washed once each with dilute brine and dilute NaHCO3, dried over Na2SO4, and evaporated. Silica gel chromatography (15% EtOAc/hexanes) yielded 4.25 g (88.5%) of chloromethoxybenzaldehyde 6, mp 45° C.
Name
Triflate
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One
Quantity
620 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3-chloro-5-methoxybenzyl alcohol (5.0 g, 28.9 mmol) and pyridinium chlorochromate (20% on alumina, 40 g, 37.8 mmol) was allowed to stir for 1.25 hr. Diethyl ether (200 ml) was then added followed by filtration of precipitate. The filtrate was concentrated under reduced pressure and the resulting residue was purified via silica gel chromatography using 40% dichloromethane, 60% petroleum ether as eluant, to give 3.8 g of 3-chloro-5-methoxybenzaldehyde. 1H-NMR (CDCl3): 3.84 (s, 3H) 7.13 (s, 1H), 7.28 (s, 1H), 7.41 (s, 1H), 9.89 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

3,5-Dichloroanisole (74.0 g, 419 mmol) in THF (200 mL) was added dropwise to magnesium metal (14.2 g, 585 mmol, pre-washed with 0.5 N HCl) in THF (100 mL) at 25° C. After the addition, 1,2-dibromoethane (3.9 g, 20.8 mmol) was added dropwise. The resultant dark brown mixture was heated at reflux for 3 h. The mixture was cooled to 0° C., and N,N-dimethylformamide (60 mL) was added in one portion. The mixture was partitioned with diethyl ether (3×400 mL) and 6N HCl (500 mL). The combined organic extracts were washed with brine (300 mL), dried (Na2SO4), filtered and concentrated in vacuo to give an oil. Flash chromatography (2×) on silica gel eluting with Hex:EtOAc (4:1) afforded the sub-title compound (38.9 g, 54%) as a yellow oil.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.9 g
Type
catalyst
Reaction Step Four
Yield
54%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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